Cas no 158991-23-2 (Carbamic acid,N-[(1R)-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]-,2-benzofuranylmethyl ester)

Carbamic acid,N-[(1R)-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]-,2-benzofuranylmethyl ester structure
158991-23-2 structure
Productnaam:Carbamic acid,N-[(1R)-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]-,2-benzofuranylmethyl ester
CAS-nummer:158991-23-2
MF:C30H29N3O4
MW:495.568967580795
CID:170406
PubChem ID:9805809

Carbamic acid,N-[(1R)-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]-,2-benzofuranylmethyl ester Chemische en fysische eigenschappen

Naam en identificatie

    • Carbamic acid,N-[(1R)-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]-,2-benzofuranylmethyl ester
    • Cam-4261
    • CI-1021
    • PD-154075
    • QK6IAJLA0M
    • UNII-QK6IAJLA0M
    • 158991-23-2
    • PD 154075
    • BDBM50101416
    • DTXSID201107758
    • Carbamic acid, N-((1R)-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-(((1S)-1-phenylethyl)amino)ethyl)-, 2-benzofuranylmethyl ester
    • [2-(1H-Indol-3-yl)-1-methyl-1-(1-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzofuran-2-ylmethyl ester
    • 1-BENZOFURAN-2-YLMETHYL (1R)-1-(1H-INDOL-3-YLMETHYL)-1-METHYL-2-OXO-2-[[(1S)-1-PHENYLETHYL]AMINO]ETHYLCARBAMATE
    • 2-Benzofuranylmethyl N-[(1R)-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]carbamate
    • SCHEMBL2139814
    • 2-benzofuranylmethoxycarbonyl-alpha-methyltryptophan-N-(1-phenylethyl)amide
    • Carbamic acid, N-[(1R)-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]-, 2-benzofuranylmethyl ester
    • CHEMBL307488
    • [(R)-2-(3H-Indol-3-yl)-1-methyl-1-((S)-1-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzofuran-2-ylmethyl ester
    • Inchi: InChI=1S/C30H29N3O4/c1-20(21-10-4-3-5-11-21)32-28(34)30(2,17-23-18-31-26-14-8-7-13-25(23)26)33-29(35)36-19-24-16-22-12-6-9-15-27(22)37-24/h3-16,18,20,31H,17,19H2,1-2H3,(H,32,34)(H,33,35)
    • InChI-sleutel: IVIQHHCTWSXXCT-UHFFFAOYSA-N
    • LACHT: O=C(NC(C(NC(C1=CC=CC=C1)C)=O)(C)CC1=CNC2=CC=CC=C12)OCC1=CC2=CC=CC=C2O1

Berekende eigenschappen

  • Exacte massa: 495.21597
  • Monoisotopische massa: 495.21580641g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 37
  • Aantal draaibare bindingen: 9
  • Complexiteit: 787
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 5.4
  • Topologisch pooloppervlak: 96.4Ų

Experimentele eigenschappen

  • PSA: 96.36

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